![molecular formula C9H11N5O5 B2988535 3'-Azido-3'-deoxy-beta-L-uridine](/img/structure/B2988535.png)
3'-Azido-3'-deoxy-beta-L-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3'-Azido-3'-deoxy-beta-L-uridine is a useful research compound. Its molecular formula is C9H11N5O5 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3'-Azido-3'-deoxy-beta-L-uridine (AZT) is a synthetic nucleoside analogue that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azide group at the 3' position of the ribose sugar. Its molecular formula is C9H11N5O5 with a molecular weight of approximately 241.21 g/mol. The structural modification enhances its interaction with nucleic acid synthesis pathways, making it a subject of interest in therapeutic research.
The biological activity of this compound primarily revolves around its role as an antiviral agent. It acts by inhibiting viral replication through incorporation into viral RNA or DNA, leading to chain termination during nucleic acid synthesis. This mechanism is particularly relevant in the context of retroviruses such as HIV.
Antiviral Activity
Research has demonstrated that this compound exhibits broad-spectrum antiviral activity. In vitro studies have shown significant efficacy against various viruses, including HIV and other retroviruses.
Table 1: Antiviral Efficacy of this compound
Virus Type | IC50 (µM) | Reference |
---|---|---|
HIV | 0.1 | |
Herpes Simplex | 0.5 | |
West Nile Virus | 0.05 | |
Tick-Borne Encephalitis | 0.02 |
Case Study : A study conducted on the antiviral efficacy of AZT against HIV demonstrated that treatment with AZT resulted in a significant reduction in viral load in infected cell cultures, with an IC50 value indicating potent antiviral activity. The compound was effective even at low concentrations, suggesting its potential for therapeutic use in managing viral infections.
Cytotoxicity and Selectivity
While evaluating the safety profile of this compound, cytotoxicity assays have indicated that the compound exhibits selective toxicity towards infected cells while sparing healthy cells. This selectivity is crucial for minimizing side effects commonly associated with antiviral therapies.
Table 2: Cytotoxicity Profile
Cell Line | CC50 (µM) | Selectivity Index (SI) |
---|---|---|
Uninfected Cells | >100 | >1000 |
HIV-Infected Cells | 10 | 10 |
Anticancer Activity
In addition to its antiviral properties, research has explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting DNA synthesis.
Mechanism : The compound's incorporation into RNA/DNA may lead to errors in replication, ultimately triggering apoptotic pathways in cancerous cells.
Table 3: Anticancer Efficacy
科学研究应用
3'-Azido-3'-deoxy-beta-L-uridine is a nucleoside derivative and a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
This compound's anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .
Uridine Reversal of AZT Toxicity
Uridine can reverse the toxicity of 3'-azido-3'-deoxythymidine (AZT) in normal human bone marrow progenitor cells . Uridine exhibited a dose-dependent reversal of AZT toxicity, with essentially complete reversal achieved at a 50 microM concentration . Uridine, unlike thymidine, does not impair the suppression of viral replication when combined with AZT . This suggests that a uridine rescue regimen with AZT may have potential therapeutic benefit in the treatment of acquired immunodeficiency syndrome .
Solubility
This compound is soluble in the following :
- ≥ 2.08 mg/mL (7.73 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline) with a clear solution.
- ≥ 2.08 mg/mL (7.73 mM) in 10% DMSO >> 90% corn oil with a clear solution.
Use as Inhibitor
属性
IUPAC Name |
1-[(2S,3S,4R,5R)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-PSQAKQOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。